molecular formula C11H20N2O2 B2706356 endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1614256-81-3

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Cat. No. B2706356
CAS RN: 1614256-81-3
M. Wt: 212.293
InChI Key: WULUIRLXYWAJQJ-BRPSZJMVSA-N
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Description

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is a chemical compound with the CAS Number: 869494-16-6 . It is also known as “6-Boc-3,6-diaza-bicyclo[3.1.1]heptane” and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is complex and rich in sp3 hybridization . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .


Chemical Reactions Analysis

The chemical reactions of such compounds are often complex and involve multiple steps. For instance, tricyclo[4.1.0.0 2,7]heptane and its monosubstituted derivatives are known to readily undergo radical addition to the central C 1 –C 7 bond .

Scientific Research Applications

Organic Synthesis

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” can be used in organic synthesis. It is a part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .

Asymmetric Synthesis and Catalysis

The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.

Drug Discovery

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used in drug discovery processes.

Benzene Bioisosteres

In recent years, there has been active research aimed at breaking the planarity of pharmacologically active molecules to improve their solubility and in vivo behavior . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a benzene bioisostere in this context .

Building Blocks for Drug Design

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a building block for drug design . Alkyl trifluoroborates are gaining recognition as useful substrates for introducing alkyl substituents in drug discovery , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.

Formal [4 + 2] Cycloaddition Reactions

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in these types of reactions.

Future Directions

The future directions for “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could involve further exploration of its synthetic accessibility, as well as its potential applications in various fields. The development of new synthetic routes, implementation of new methodologies, and new exit vectorization could be potential areas of research .

properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUIRLXYWAJQJ-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

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